molecular formula C7H4BrClO B14082779 Benzoyl bromide, 4-chloro- CAS No. 874-59-9

Benzoyl bromide, 4-chloro-

Cat. No.: B14082779
CAS No.: 874-59-9
M. Wt: 219.46 g/mol
InChI Key: FCVFBDSSZGCVJP-UHFFFAOYSA-N
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Description

Benzoyl bromide, 4-chloro-: is an organic compound with the molecular formula C7H4BrClO . It is a derivative of benzoyl bromide where a chlorine atom is substituted at the para position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzoyl bromide, 4-chloro- typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with efficient cooling systems to manage the exothermic nature of the bromination process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: 4-chlorobenzamide, 4-chlorobenzyl alcohol, 4-chlorobenzyl thiol.

    Oxidation: 4-chlorobenzoic acid.

    Reduction: 4-chlorobenzyl alcohol.

Mechanism of Action

Molecular Targets and Pathways: Benzoyl bromide, 4-chloro- exerts its effects primarily through electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, facilitating the substitution of various nucleophiles on the benzene ring. This mechanism is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

    Benzoyl chloride: Similar structure but with a chlorine atom instead of bromine.

    4-Chlorobenzoyl chloride: Similar structure but lacks the bromine atom.

    Benzyl bromide: Lacks the chlorine atom on the benzene ring.

Uniqueness: Benzoyl bromide, 4-chloro- is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chlorobenzoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVFBDSSZGCVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483737
Record name Benzoyl bromide, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-59-9
Record name Benzoyl bromide, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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